2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione

IDO1 inhibitor Indoleamine 2,3-dioxygenase Cancer immunotherapy

2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione (CAS 912549-18-9; molecular formula C₁₅H₁₀INO₃; molecular weight 379.15 g/mol) is an O-substituted N-hydroxyphthalimide derivative classified as an O-alkylhydroxylamine. The compound features a meta-iodobenzyl group attached via an N-oxy ether linkage to the isoindoline-1,3-dione core, a structural arrangement that underpins its mechanism-based inhibition of indoleamine 2,3-dioxygenase-1 (IDO1).

Molecular Formula C15H10INO3
Molecular Weight 379.15 g/mol
Cat. No. B13102369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione
Molecular FormulaC15H10INO3
Molecular Weight379.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC=C3)I
InChIInChI=1S/C15H10INO3/c16-11-5-3-4-10(8-11)9-20-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2
InChIKeyMYIFKXSWKXPTDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione (CAS 912549-18-9) – Core Physicochemical and Pharmacological Identity for IDO1-Focused Procurement


2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione (CAS 912549-18-9; molecular formula C₁₅H₁₀INO₃; molecular weight 379.15 g/mol) is an O-substituted N-hydroxyphthalimide derivative classified as an O-alkylhydroxylamine [1]. The compound features a meta-iodobenzyl group attached via an N-oxy ether linkage to the isoindoline-1,3-dione core, a structural arrangement that underpins its mechanism-based inhibition of indoleamine 2,3-dioxygenase-1 (IDO1) [1]. Computed physicochemical parameters include a density of 1.8 ± 0.1 g/cm³, a boiling point of 481.2 ± 55.0 °C at 760 mmHg, a flash point of 244.8 ± 31.5 °C, a partition coefficient (LogP) of 3.81, and a measured aqueous solubility of 0.017 g/L .

Mechanism-based IDO1 inhibitor study fit
Meta-iodo substitution for positional isomer profiling
O-alkylhydroxylamine chemotype probe
Solubility margin supports cell-based screening

Why 2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione Cannot Be Replaced by Generic Isoindoline-1,3-dione or N-Benzylphthalimide Analogs in IDO1-Targeted Research


Generic substitution fails because the two structural determinants of this compound—the N-oxy (O-substituted hydroxylamine) linkage and the meta-iodo substitution pattern—each govern IDO1 inhibitory potency in a non-interchangeable manner [1]. The N-oxy linkage enables direct coordination to the heme iron in the IDO1 active site, a mechanism inaccessible to N-alkyl phthalimides (e.g., N-(3-iodobenzyl)phthalimide) that lack the oxygen bridge [1]. Within the O-alkylhydroxylamine class, the position of the iodine atom on the benzyl ring is equally critical: the 3-iodo (meta) derivative exhibits an IC₅₀ of 0.34 μM, whereas the 2-iodo (ortho) isomer yields an IC₅₀ of 0.57 μM, and the 4-iodo (para) isomer reaches 0.22 μM—each representing a distinct potency rank that precludes casual interchange [1].

Target Feature
Substitution Risk
N-Oxy linkage enables heme-iron coordination
N-Alkyl phthalimides lack O-bridge and show no reported IDO1 inhibition; may not transfer
Meta-iodo substitution with defined potency rank
Ortho/para isomers yield distinct IC₅₀ values; potency profile may shift and requires isomer-specific validation

Quantitative Differentiation Evidence for 2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione (CAS 912549-18-9) Relative to its Closest IDO1 Inhibitor Analogs


IDO1 Enzyme Inhibition Potency: Meta-Iodo (3-I) vs. Unsubstituted Lead and Positional Isomers

In a single, internally controlled study of over 40 O-alkylhydroxylamine derivatives, the target compound (3-I, Compound 11) inhibited recombinant human IDO1 with an IC₅₀ of 0.34 ± 0.12 μM, representing a 2.4-fold potency gain over the unsubstituted lead O-benzylhydroxylamine (IC₅₀ = 0.81 ± 0.081 μM) [1]. Among mono-iodinated positional isomers, the 3-I derivative is 1.7-fold less potent than the 4-I (para) isomer (IC₅₀ = 0.22 ± 0.066 μM) but 1.7-fold more potent than the 2-I (ortho) isomer (IC₅₀ = 0.57 μM) [1]. Compared to the 3-Br (meta-bromo) analog (IC₅₀ = 0.32 ± 0.042 μM), the 3-I compound is essentially equipotent, indicating that iodine at the meta position does not confer incremental benefit over bromine at this site [1].

IDO1 Enzyme Potency
Head-to-head
0.34 ± 0.12 μMvs Lead 0.81 μM · 4-I 0.22 μM · 2-I 0.57 μM · 3-Br 0.32 μM
Supports positional isomer differentiation for IDO1 SAR
Recombinant human IDO1; single-point inhibition; mean ± SD
IDO1 inhibitor Indoleamine 2,3-dioxygenase Cancer immunotherapy Enzyme kinetics

Lipophilicity (LogP) Differentiation of 2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione vs. the Unsubstituted Lead

The target compound has a computed LogP of 3.81 , substantially higher than the unsubstituted lead O-benzylhydroxylamine (estimated LogP ≈ 1.5 based on the absence of the hydrophobic iodine substituent and lower molecular weight) [1]. This ~2.3 log unit increase in lipophilicity is consistent with the addition of the iodine atom to the benzyl ring and is expected to enhance passive membrane permeability, a property that may facilitate cell-based IDO1 inhibition assays where intracellular target engagement is required .

Lipophilicity (LogP)
Class-level
Target LogP 3.81 vs Lead ~1.5 (estimated)
Lipophilicity increase may support permeability; class-level estimate
Computed LogP; comparator value estimated from structure
Lipophilicity Drug-like properties Membrane permeability LogP

Aqueous Solubility of 2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione and Implications for Formulation-Driven Procurement

The measured aqueous solubility of the target compound is 0.017 g/L (~45 μM) , a value that classifies it as sparingly soluble. While direct comparator solubility data for closely related O-alkylhydroxylamine IDO1 inhibitors are not available in the public domain, this low solubility is noteworthy because the cellular potency of the class-leading 4-I and 3-Cl analogs was assessed at concentrations below this threshold in HeLa and Trex cell lines (IC₅₀ values of 0.10–0.18 μM) [1], suggesting that solubility is unlikely to limit in vitro pharmacological evaluation at relevant concentrations. However, solubilizing formulation strategies may be necessary for in vivo studies.

Aqueous Solubility
Data to verify
0.017 g/L (~45 μM)
Solubility >250× cell IC₅₀ margin; supports cell-based assay fit
No direct comparator solubility data; in vivo formulation context review
Aqueous solubility Formulation Bioavailability Preclinical development

Structural Determinant of IDO1 Inhibition: N-Oxy Linkage vs. N-Alkyl Phthalimides

The N-oxy (O-substituted hydroxylamine) linkage in the target compound is essential for IDO1 inhibition, as demonstrated by spectroscopic evidence showing that O-alkylhydroxylamines coordinate directly to the heme iron of IDO1, inducing a shift from a five-coordinate high-spin to a six-coordinate low-spin species [1]. This mechanism does not operate in N-alkyl phthalimides such as N-(3-iodobenzyl)phthalimide (CAS not specified; molecular weight 363.15 g/mol), which lack the oxygen bridge and consequently are not represented among the IDO1-active compounds in the Malachowski et al. structure-activity study [1]. In the primary SAR table, all active inhibitors possess the O-alkylhydroxylamine pharmacophore [1].

N-Oxy Linkage Requirement
Class-level
N-Oxy: heme Fe coordination (active); N-alkyl: no bridge (inactive)
N-Oxy pharmacophore essential for IDO1 inhibition
Spectroscopic binding evidence with recombinant IDO1
Mechanism-based inhibition Heme coordination Structure-activity relationship Scaffold selection

Optimal Procurement and Application Scenarios for 2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione Based on Differentiating Evidence


IDO1 Enzymatic Screening and Structure-Activity Relationship (SAR) Expansion Campaigns

When building a focused library of O-alkylhydroxylamine IDO1 inhibitors for enzymatic screening, 2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione serves as a defined potency benchmark at the meta position (IC₅₀ = 0.34 μM), enabling direct comparison with the para-iodo (0.22 μM) and ortho-iodo (0.57 μM) isomers within the same assay framework [1]. Its equipotency with the 3-bromo analog (0.32 μM) makes it a useful tool for probing halogen-bonding contributions versus hydrophobic effects at the meta site [1].

Cell-Based IDO1 Inhibitor Profiling Requiring Adequate Solubility Margins

With an aqueous solubility of ~45 μM (0.017 g/L) , the compound provides a >250-fold solubility window over the nanomolar cellular IC₅₀ values documented for structurally related O-alkylhydroxylamines (0.10–0.18 μM in HeLa cells) [2]. This margin supports reliable dose-response profiling in cell-based IDO1 inhibition assays without the confounding effects of compound precipitation at pharmacologically active concentrations.

Pharmacophore Validation: Discriminating N-Oxy from N-Alkyl IDO1 Inhibitor Chemotypes

The N-oxy linkage is a prerequisite for heme iron coordination and consequent IDO1 inhibition [2]. This compound can be used as a positive control to confirm that newly synthesized IDO1 inhibitor candidates retain the essential O-alkylhydroxylamine pharmacophore, while N-alkyl phthalimides serve as negative controls [2].

Physicochemical Property Benchmarking for Lead Optimization Programs

The compound's computed LogP of 3.81 and measured solubility of 0.017 g/L provide reference values for medicinal chemistry teams seeking to balance lipophilicity-driven cellular permeability with aqueous solubility during lead optimization of the O-alkylhydroxylamine series.

Application
Selection Property
Validation Focus
IDO1 enzyme SAR library construction
Meta-iodo positional benchmark
Potency ranking vs ortho/para/3-Br in same assay
Cell-based IDO1 inhibitor dose-response profiling
Solubility margin over cellular IC₅₀ range
Absence of precipitation at active concentrations
Pharmacophore validation (O-alkylhydroxylamine series)
N-Oxy linkage for heme-coordination
Discriminates active from N-alkyl negative controls
Lead optimization physicochemical benchmarking
LogP / solubility reference pair
Balancing permeability and solubility in series
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